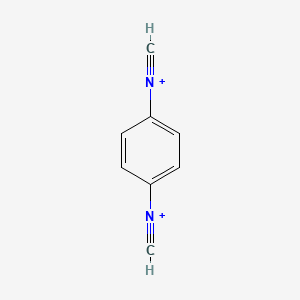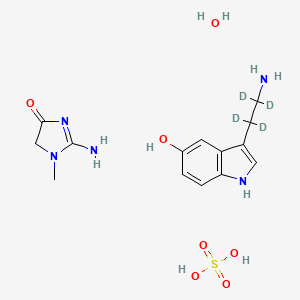
Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is an organometallic compound that features a zirconium atom bonded to a cyclopentadienyl ring and three chlorine atoms. This compound is part of a broader class of metallocenes, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
ZrCl4+NaC5H5→Zr(η5−C5H5)Cl3+NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled environments to minimize contamination.
Chemical Reactions Analysis
Types of Reactions
Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the zirconium center.
Complex Formation: It can form complexes with other metal centers or ligands, expanding its utility in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and various nucleophiles. Reactions are typically conducted under inert atmospheres to prevent oxidation and hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while complex formation can produce multi-metallic complexes with unique properties.
Scientific Research Applications
Chemistry
In chemistry, trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is used as a precursor for the synthesis of other organozirconium compounds. It is also employed in catalytic processes, such as polymerization reactions, where it acts as a catalyst or co-catalyst.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for potential use in drug delivery systems and as imaging agents due to their unique chemical properties.
Industry
In industry, this compound is utilized in the production of advanced materials, including high-performance polymers and composites. Its role as a catalyst in polymerization reactions is particularly valuable for producing materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium in catalytic processes involves the activation of the zirconium center, which facilitates the formation and breaking of chemical bonds. The cyclopentadienyl ring stabilizes the zirconium center, allowing it to participate in various catalytic cycles. Molecular targets and pathways involved include the activation of olefins and other unsaturated compounds, leading to polymerization or other transformations.
Comparison with Similar Compounds
Similar Compounds
- Trichloro(eta5-2,4-cyclopentadien-1-yl)titanium
- Trichloro(eta5-2,4-cyclopentadien-1-yl)hafnium
Uniqueness
Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is unique due to its specific electronic and steric properties imparted by the zirconium center. Compared to its titanium and hafnium analogs, it often exhibits different reactivity and selectivity in catalytic processes, making it valuable for specific applications in materials science and catalysis.
Properties
Molecular Formula |
C5H5Cl3Zr |
|---|---|
Molecular Weight |
262.7 g/mol |
InChI |
InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 |
InChI Key |
SULDCQJIUCVYOB-UHFFFAOYSA-K |
Canonical SMILES |
C1=C[CH]C=C1.Cl[Zr](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)




![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)


![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)



